N-(piperidin-3-ylmethyl)benzamide
Overview
Description
N-(piperidin-3-ylmethyl)benzamide is a compound that features a piperidine ring attached to a benzamide moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, and benzamide is a benzene ring bonded to an amide group
Scientific Research Applications
N-(piperidin-3-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
While the specific mechanism of action for “N-(piperidin-3-ylmethyl)benzamide” is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions of “N-(piperidin-3-ylmethyl)benzamide” and similar compounds could involve further exploration of their potential applications in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of piperidine derivatives with benzoyl chloride or benzamide derivatives. One common method is the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but with the piperidine ring attached at the 4-position.
N-(piperidin-2-ylmethyl)benzamide: Similar structure but with the piperidine ring attached at the 2-position.
Uniqueness: N-(piperidin-3-ylmethyl)benzamide is unique due to the specific positioning of the piperidine ring, which can influence its binding affinity and selectivity for molecular targets. This positional difference can result in distinct pharmacological profiles compared to its analogs .
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-3,6-7,11,14H,4-5,8-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHLWNGPBLLVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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